molecular formula C18H15ClN4OS B2842766 N-(3-chlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251706-83-8

N-(3-chlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2842766
CAS No.: 1251706-83-8
M. Wt: 370.86
InChI Key: YFHXVOGQAVJZJW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyridinyl-pyrimidinyl moiety, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, often using a halogenated pyridine and a suitable nucleophile.

    Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the pyrimidine derivative with a thioacetic acid derivative under mild heating conditions.

    Final Coupling with Chlorophenyl Group: The final step involves coupling the intermediate with a 3-chlorophenyl derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Strong nucleophiles such as amines, thiols, and bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings that require a high degree of chemical resistance.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl-pyrimidinyl moiety can bind to active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioacetamide linkage can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide: is similar to other thioacetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group, as opposed to other halogenated phenyl groups, may confer distinct properties in terms of binding affinity and selectivity for biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-12-8-17(23-18(21-12)13-4-3-7-20-10-13)25-11-16(24)22-15-6-2-5-14(19)9-15/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHXVOGQAVJZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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